6-Methyl-1-azaspiro[3.5]nonane
Description
6-Methyl-1-azaspiro[3.5]nonane is a bicyclic organic compound featuring a spirocyclic structure where a nitrogen-containing ring (azetidine or pyrrolidine) is fused to a nonane-derived ring. The compound’s unique spirocyclic architecture and methyl substituent at the 6-position confer distinct physicochemical and pharmacological properties.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
6-methyl-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17N/c1-8-3-2-4-9(7-8)5-6-10-9/h8,10H,2-7H2,1H3 |
InChI Key |
YHUFCQSLXNYFDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-azaspiro[3.5]nonane can be achieved through various methods. One common approach involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . Another method includes the use of stannyl radical-promoted reactions, which are effective for constructing spiro-heterocycles .
Industrial Production Methods
Industrial production methods for 6-Methyl-1-azaspiro[3.5]nonane are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Oxone®.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atom in the spirocyclic structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid is commonly used for oxidative cyclizations.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield spirocyclic oxetanes, while reduction can produce simpler amine derivatives .
Scientific Research Applications
6-Methyl-1-azaspiro[3.5]nonane has several applications in scientific research:
Medicinal Chemistry: The compound is explored as a structural alternative to morpholine in drug discovery projects due to its metabolic robustness and hydrogen bonding capacity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex spirocyclic structures.
Biological Studies: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 6-Methyl-1-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes. For instance, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in cancer cell lines . The hydrogen bonding capacity of the compound enables efficient binding to specific residues in the enzyme’s active site, facilitating its reduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-Methyl-1-azaspiro[3.5]nonane, highlighting differences in molecular features, stability, and biological activity:
Key Observations:
The introduction of oxygen (e.g., 5-oxa) alters polarity and hydrogen-bonding capacity, impacting solubility and pharmacokinetics . Strained spirocyclic systems, such as those in azaspiro compounds, may undergo C-N bond cleavage under acidic or basic conditions, as observed in related azaspiro[4.4]nonane derivatives .
Biological Activity: 2,7-Diazaspiro[3.5]nonane derivatives exhibit nanomolar affinity for sigma-1 receptors (S1R), with compound 4b (KiS1R = 2.7 nM) showing potent antiallodynic effects in vivo . The diazaspiro scaffold outperforms diazabicyclo[4.3.0]nonane analogs in binding affinity, emphasizing the importance of nitrogen positioning in SR ligand design .
Synthetic Challenges: Reactions involving azaspiro compounds often require precise conditions to avoid decomposition. For example, mesylation or Appel reactions on strained azaspiro[4.4]nonanes led to C-N bond cleavage, yielding simpler amines . Functionalization of the spiro core (e.g., sulfonation, alkylation) is critical for tuning bioactivity, as seen in 2-(methylsulfonyl)-6-azaspiro[3.5]nonane derivatives .
Biological Activity
6-Methyl-1-azaspiro[3.5]nonane is a spirocyclic compound featuring a nitrogen atom within a nonane ring system. Its unique structural properties have garnered attention in medicinal chemistry and biological studies, particularly concerning its interactions with various molecular targets. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 139.24 g/mol |
| IUPAC Name | 6-methyl-1-azaspiro[3.5]nonane |
| InChI | InChI=1S/C9H17N/c1-8-3-2-4-9(7-8)5-6-10-9/h8,10H,2-7H2,1H3 |
| InChI Key | YHUFCQSLXNYFDV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC2(C1)CCN2 |
The biological activity of 6-Methyl-1-azaspiro[3.5]nonane is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is often over-expressed in various cancer cell lines. This binding may inhibit the enzyme's activity, potentially leading to reduced proliferation of cancer cells .
Biological Evaluation
Recent studies have evaluated the compound's biological efficacy through various assays:
- Inhibition Assays: Initial screening at concentrations of 10 μM showed that compounds derived from similar spirocyclic structures exhibited significant inhibition rates against specific targets .
- Cell Viability Tests: The antiproliferative effects were assessed on multiple cell lines, including SKOV3 (ovarian cancer), HL60 (leukemia), and A549 (lung cancer). The results indicated that 6-Methyl-1-azaspiro[3.5]nonane and its derivatives displayed varying degrees of cytotoxicity depending on the specific cellular environment .
Case Studies
A notable case study involved the synthesis and evaluation of several spirocyclic compounds related to 6-Methyl-1-azaspiro[3.5]nonane:
- Compound Synthesis: The synthesis was achieved via condensation reactions followed by oxidative cyclization methods, which are scalable for industrial applications .
- Biological Activity: In one study, derivatives were tested for their ability to inhibit matrix metalloproteinases (MMPs), which play critical roles in cancer metastasis. Compounds derived from spirocyclic frameworks showed moderate to high inhibitory activity against MMPs, suggesting potential therapeutic applications .
Comparative Analysis
When compared to similar compounds such as 2-Oxa-7-azaspiro[3.5]nonane and 1-Oxa-6-azaspiro[3.3]heptane, 6-Methyl-1-azaspiro[3.5]nonane stands out due to its unique spirocyclic structure and the presence of a methyl group that enhances its reactivity and biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
